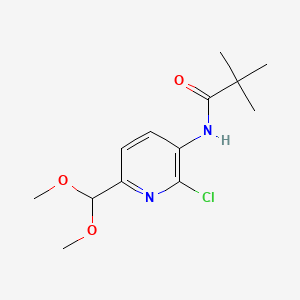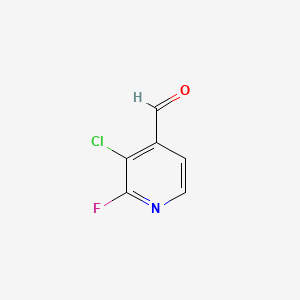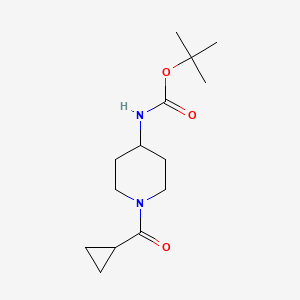
3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a bromine atom, a pyrazole ring, and a benzaldehyde group.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs .
Mode of Action
This compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s binding to LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s survival and proliferation .
Biochemical Pathways
It is known that the inhibition of lmptr1 disrupts the folate metabolism in leishmania parasites, which is essential for their survival and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its target effectively .
Result of Action
The result of the action of this compound is the inhibition of LmPTR1, leading to the disruption of folate metabolism in Leishmania parasites . This disruption impairs the parasites’ survival and proliferation, resulting in potent antileishmanial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the benzaldehyde group. One common method involves the cyclization of hydrazine with an appropriate carbonyl compound to form the pyrazole ring. This is followed by bromination and formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and various carbonyl compounds. Reaction conditions often involve the use of solvents such as dichloromethane or dimethyl sulfoxide and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .
Aplicaciones Científicas De Investigación
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with similar structural features but different functional groups.
3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: A closely related compound with a similar structure but different substitution patterns.
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole: A compound with additional functional groups that confer different chemical properties.
Uniqueness
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific combination of a bromine atom, a pyrazole ring, and a benzaldehyde group.
Propiedades
IUPAC Name |
3-bromo-4-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRAGCHJMGIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693896 |
Source


|
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-53-5 |
Source


|
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)






![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)





